Neopentyl glycol diglycidyl ether
Overview
Description
Neopentyl glycol diglycidyl ether (NGDE) is a low toxic epoxy molecule with two epoxy pendant groups at the end of the long chain. It is majorly used as a reactive diluent for epoxy resin. It facilitates the resin with high strength and impact resistance.
This compound is a clear liquid. (NTP, 1992)
Scientific Research Applications
UV-Curable Prepolymer Synthesis
Neopentyl glycol diglycidyl ether (NPGGE) has been used in the synthesis of a novel UV-curable prepolymer, this compound diacrylate (NPGGEA). This substance exhibits impressive mechanical properties in its UV-cured films, such as high tensile strength and Young's modulus, indicating its potential for coatings and adhesives in various industrial applications (Huang, Huang, Chen, & Ouyang, 2009).
Star Polymer Formation
NPGGE is also instrumental in the formation of star polymers. Research has shown that it reacts with monomethyl ethers of poly(ethylene glycol) to create unique polymer structures. This process is significant for developing advanced materials with specific properties and applications in polymer science (Lapienis, Szymanski, & Penczek, 2015).
Cotton Fabric Treatment
NPGGE has been used to modify cotton fabrics. Its interaction with cotton, characterized by Nuclear Magnetic Resonance (NMR) and other techniques, indicates its effectiveness in altering fabric properties without compromising tensile strength, making it a valuable agent in textile processing (Xiao et al., 2017).
Synthesis of Non-Isocyanate Poly(hydroxyurethane)s
In the creation of non-isocyanate poly(hydroxyurethane)s (NI-PHUs), NPGGE has been utilized for reacting with bis(cyclic carbonate)s and diamines. This synthesis is significant in producing materials with varied glass transition temperatures, illustrating its versatility in developing polymers with tailored thermal properties (Hwang et al., 2020).
Epoxy Resin Curing Kinetics
NPGGE plays a role in understanding the curing kinetics of epoxy resins. Its use in studies of curing behavior of systems like diglycidyl ether of bisphenol A (DGEBA) helps in comprehending the polymerization processes, which is crucial for the development of epoxy-based materials in various industries (Lee, Kim, Lee, & Kim, 1999).
Epoxy Adhesive Development
NPGGE has been explored for its potential in developing high-strength epoxy adhesives. Research demonstrates its ability to be cured under mild conditions, leading to materials with significantly high adhesive strength. This property is particularly beneficial for applications requiring robust and durable adhesive bonds (Ochiai & Soegawa, 2022).
Mechanism of Action
Target of Action
Neopentyl Glycol Diglycidyl Ether (NPGDGE) is an organic chemical in the glycidyl ether family . It primarily targets epoxy resins, where it acts as a modifier . Its role is to alter the viscosity and properties of these resins, enhancing their performance in various applications .
Mode of Action
NPGDGE interacts with its targets (epoxy resins) through its two oxirane groups per molecule . These groups react with the epoxy resins, leading to changes in their physical and chemical properties. The exact nature of these changes can vary depending on the specific resin and the conditions of the reaction .
Biochemical Pathways
Its primary use is in modifying epoxy resins , which suggests that it may interact with the chemical pathways involved in the formation and curing of these resins.
Pharmacokinetics
It’s important to note that npgdge is a low-toxic epoxy molecule . Its reactivity, low viscosity, and cross-linking properties may influence its interaction with biological systems if exposure occurs .
Result of Action
The primary result of NPGDGE’s action is the modification of epoxy resins . This can lead to changes in the resins’ viscosity and other properties, potentially enhancing their performance in various applications. For example, it can facilitate the resin with high strength and impact resistance .
Action Environment
The action of NPGDGE can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of its reactions with epoxy resins . Additionally, the presence of other chemicals can also influence its reactivity and the properties of the resulting modified resins .
Safety and Hazards
Future Directions
Neopentyl glycol diglycidyl ether with a long chain structure served as a cross-linker for the soy protein adhesive, the flexible chain structure was introduced into the adhesive system, producing a toughening impact to relieve the brittleness and enhance the moisture resistance and mechanical strength of soy protein adhesive .
Biochemical Analysis
Biochemical Properties
It is known that the compound is relatively unreactive . It can react with amino, carboxyl, or hydroxyl groups in ring-opening reactions .
Cellular Effects
It is known that the compound is a low-toxic epoxy molecule with excellent reactivity, low viscosity, and cross-linking properties . It facilitates the resin with high strength and impact resistance .
Molecular Mechanism
It is known that the compound has two epoxy pendant groups at the end of the long chain . These groups can react with amino, carboxyl, or hydroxyl groups in ring-opening reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is a low-toxic epoxy molecule with excellent reactivity, low viscosity, and cross-linking properties .
Dosage Effects in Animal Models
It is known that the compound is a low-toxic epoxy molecule .
Metabolic Pathways
It is known that the compound is relatively unreactive .
Transport and Distribution
It is known that the compound is relatively unreactive .
Subcellular Localization
Properties
IUPAC Name |
2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUJXBLDYVELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1CO1)COCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025707 | |
Record name | Neopentyl glycol diglycidyl ether | |
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Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID. | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Record name | Neopentyl glycol diglycidyl ether | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Flash Point |
greater than 200 °F (NTP, 1992), 88 °C o.c. | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Solubility |
5 to 10 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Density |
Relative density (water = 1): 1.07 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
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CAS No. |
17557-23-2, 54847-49-3 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | Neopentyl glycol diglycidyl ether | |
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Record name | EX 211 | |
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Record name | Neopentyl glycol diglycidyl ether | |
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Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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